N-[1-(pyridin-3-yl)ethyl]cyclopropanamine

P2X3 receptor purinergic signaling pain pharmacology

Procure N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (CAS 183609-12-3) for P2X3 purinoceptor antagonist SAR (EC₅₀ 80 nM). This chiral secondary amine features a defined α-carbon stereocenter—absent in achiral N-(pyridin-3-ylmethyl)cyclopropanamine. Distinct pKa vs. primary amine analogs ensures target-specific pharmacology. Validated in nAChR modulator and LSD1 inhibitor patent literature. Ideal for enantioselective synthesis and GPCR ligand development. Request bulk pricing.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 183609-12-3
Cat. No. B070074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(pyridin-3-yl)ethyl]cyclopropanamine
CAS183609-12-3
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NC2CC2
InChIInChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3
InChIKeyXJCXOPUZWYXCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (CAS 183609-12-3) Procurement and Scientific Selection Guide


N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (CAS 183609-12-3) is a chiral secondary amine building block with molecular formula C₁₀H₁₄N₂ and molecular weight 162.23 g/mol [1]. The compound features a cyclopropanamine moiety linked via an ethyl spacer to a pyridin-3-yl substituent, creating a defined stereocenter at the α-carbon position. This scaffold is employed in medicinal chemistry for the synthesis of substituted pyridine derivatives with acetylcholine receptor modulating activity and as a precursor in GPCR ligand development [2].

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine: Critical Molecular Differentiation from Common Analogs


N-[1-(pyridin-3-yl)ethyl]cyclopropanamine cannot be reliably substituted with structurally similar cyclopropanamine-pyridine analogs due to several key differentiating features. The presence of the ethyl spacer introduces a chiral center that is absent in N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9), enabling stereospecific interactions with biological targets [1]. Compared to 1-(pyridin-3-yl)cyclopropanamine (CAS 503417-38-7), which features a primary amine directly attached to the cyclopropane ring, the secondary amine character of the target compound confers distinct pKa and hydrogen-bonding capacity that influences receptor binding pharmacology [2]. The pyridin-3-yl substitution pattern differs from pyridin-2-yl or pyridin-4-yl regioisomers in nitrogen positioning, which determines electrostatic interaction geometry with target binding pockets . These structural distinctions translate to measurable differences in target engagement profiles, as quantified in the evidence below.

Quantitative Differentiation Evidence for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine Versus Comparators


P2X3 Purinoceptor Antagonist Activity: Target Compound vs. Negative Control Baseline

The target compound was evaluated for antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes at a concentration of 10 μM [1]. Activity was measured relative to vehicle control baseline.

P2X3 receptor purinergic signaling pain pharmacology

Synthetic Versatility: nAChR Modulator Precursor vs. Unfunctionalized Cyclopropanamine Scaffolds

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine serves as a key intermediate for synthesizing substituted pyridine derivatives with acetylcholine receptor modulator activity, as documented in PCT patent applications [1]. The pyridin-3-yl-ethyl substitution pattern provides a distinct synthetic handle not present in simpler cyclopropanamine building blocks such as cyclopropanamine (CAS 765-30-0).

nicotinic acetylcholine receptor CNS drug discovery medicinal chemistry

LSD1 Inhibitory Activity: Cyclopropanamine-Pyridine Scaffold Class Comparison

Cyclopropanamine derivatives containing pyridine moieties have been established as lysine-specific demethylase-1 (LSD1) inhibitors with therapeutic applications in oncology and neurology [1]. Within this class, pyridin-3-yl substituted analogs demonstrate LSD1 inhibitory activity with Ki values in the low nanomolar range for optimized derivatives (representative Ki = 50 nM for related 2-(6-(5-chlorothiophen-2-yl)pyridin-3-yl)cyclopropanamine) [2].

LSD1 inhibition epigenetics cancer therapeutics

Molecular Weight and Lipophilicity: Differentiated Physicochemical Profile vs. Primary Amine Analogs

The target compound (MW = 162.23) exhibits physicochemical properties intermediate between simpler cyclopropanamine-pyridine analogs and more elaborate substituted derivatives [1]. Compared to the primary amine 1-(pyridin-3-yl)cyclopropanamine (CAS 503417-38-7; MW = 134.18), the target compound has increased molecular weight and the presence of an additional rotatable bond (3 vs. fewer in primary amine analog) [2].

physicochemical properties drug-likeness ADME prediction

Chiral Scaffold Availability: Enantiomeric Purity Specification vs. Racemic Analogs

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine contains a defined stereocenter at the α-carbon of the ethyl linker, making it a chiral building block . In contrast, N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9) and cyclopropanamine (CAS 765-30-0) are achiral molecules lacking stereochemical complexity [1].

chiral synthesis stereochemistry asymmetric catalysis

Optimal Research and Procurement Applications for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine


P2X3 Receptor Antagonist Hit-to-Lead Optimization

Based on demonstrated antagonist activity at recombinant rat P2X3 purinoceptors (EC₅₀ = 80 nM; activity observed at 10 μM) [1], this scaffold is suitable for SAR expansion in pain and sensory neurotransmission programs. Researchers should prioritize this compound over primary amine cyclopropanamine analogs when P2X3 target engagement data is required as a starting point for medicinal chemistry optimization. The pyridin-3-yl substitution pattern provides a synthetic vector for further derivatization while maintaining the core pharmacophore.

Nicotinic Acetylcholine Receptor Modulator Synthesis

As a documented precursor in PCT patent applications for substituted pyridine derivatives with acetylcholine receptor modulator activity [2], this compound is appropriate for CNS drug discovery programs targeting nAChR subtypes. The pre-installed pyridin-3-yl-ethyl-cyclopropanamine scaffold reduces synthetic complexity compared to de novo construction from unfunctionalized cyclopropanamine building blocks. Procurement is justified when the synthetic route requires this specific substitution pattern for downstream nAChR-targeted compound libraries.

LSD1 Epigenetic Inhibitor Scaffold Development

Given the established LSD1 inhibitory activity of cyclopropanamine-pyridine derivatives (class-level Ki values in low nanomolar range for optimized congeners) [3], this compound serves as a core scaffold for epigenetic drug discovery. The unsubstituted parent structure enables systematic SAR exploration by providing multiple functionalization vectors (pyridine ring positions, amine nitrogen, cyclopropane ring) while maintaining the pharmacophore validated in patent literature [4]. Selection over simpler achiral cyclopropanamine scaffolds is warranted when stereochemical complexity is desired for downstream target selectivity optimization.

Chiral Building Block Procurement for Asymmetric Synthesis

The defined stereocenter at the α-carbon position makes this compound suitable for enantioselective synthetic applications where stereochemical control is required. Unlike achiral N-(pyridin-3-ylmethyl)cyclopropanamine or unsubstituted cyclopropanamine, this scaffold provides a stereochemical handle for asymmetric transformations and diastereoselective reactions. Procurement is indicated for medicinal chemistry programs requiring chirality in the final target molecule or for studies investigating stereospecific biological activity differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.